

A Comprehensive Technical Guide to the Pharmacological Properties of (-)-Tracheloside

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Compound of Interest

Compound Name: (-)-Tracheloside

Cat. No.: B049147

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tracheloside is a lignan glycoside that has garnered significant scientific interest for its diverse pharmacological activities. Isolated from various plant sources, including the seeds of *Carthamus tinctorius* (safflower) and the stems of *Trachelospermum jasminoides*, this natural compound has demonstrated promising potential in several therapeutic areas.^[1] This technical guide provides an in-depth overview of the core pharmacological properties of **(-)-Tracheloside**, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anti-Cancer Properties

(-)-Tracheloside has emerged as a potential anti-cancer agent, primarily investigated in the context of colorectal cancer (CRC). Its mechanisms of action include the induction of cell cycle arrest and apoptosis, as well as the inhibition of metastasis.^{[2][3]}

Quantitative Data

Cell Line	Assay	Concentration (μM)	Incubation Time (h)	Observed Effect	Reference
CT26 (murine CRC)	Cell Viability (WST-1)	100	24	Significant decrease in cell viability	[4]
1, 10, 100	24, 48, 72, 96	Dose- and time-dependent decrease in viability	[4]		
Apoptosis (Flow Cytometry)	10	48	2.1% early apoptotic, 7.9% late apoptotic cells	[4]	
50	48	7.3% early apoptotic, 8.2% late apoptotic cells	[4]		
100	48	9.2% early apoptotic, 8.9% late apoptotic cells	[4]		
SW480 (human CRC)	Cell Viability (WST-1)	10, 100	72-96	Slight inhibition of cell viability	[4]
SW620 (human CRC)	Cell Viability (WST-1)	10, 100	72-96	Slight inhibition of cell viability	[4]

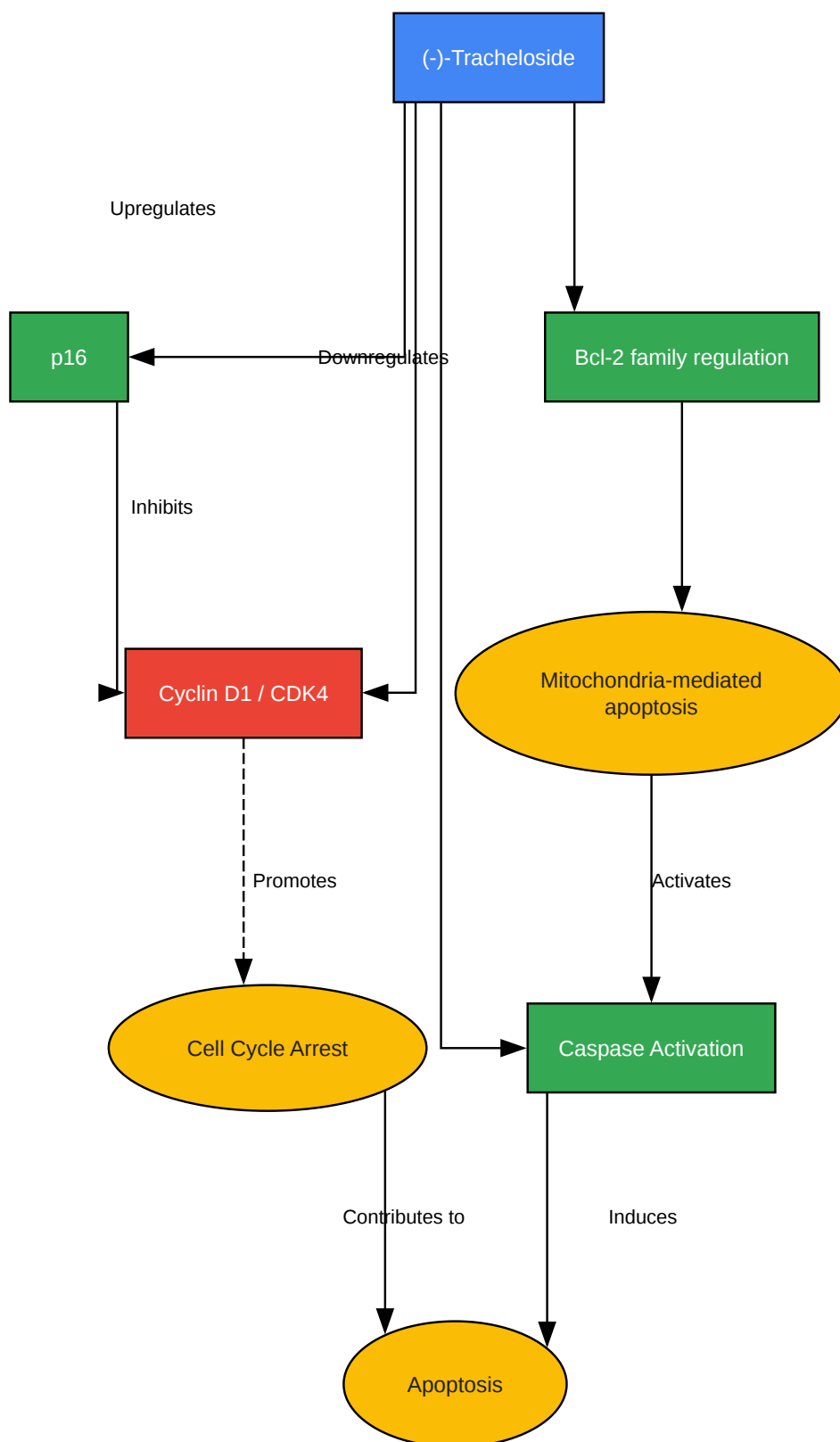
Table 1: In Vitro Anti-Cancer Effects of (-)-Tracheloside on Colorectal Cancer Cell Lines

Animal Model	Treatment	Dosage	Duration	Observed Effect	Reference
BALB/c mice with CT26 lung metastasis	(-)-Tracheloside	25 mg/kg/day	-	Significant inhibition of lung metastasis	[2] [3]
		50 mg/kg/day	-	Significant inhibition of lung metastasis	[2] [3]

Table 2: In Vivo Anti-Cancer Effects of **(-)-Tracheloside**

Signaling Pathways

(-)-Tracheloside exerts its anti-cancer effects by modulating key signaling pathways involved in cell cycle progression and apoptosis. In colorectal cancer cells, it upregulates the tumor suppressor p16 and downregulates cyclin D1 and CDK4, leading to cell cycle arrest.[\[2\]](#)[\[3\]](#) Furthermore, it induces mitochondria-mediated apoptosis through the regulation of the Bcl-2 family of proteins and activation of caspases.[\[2\]](#)[\[3\]](#)



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Anti-cancer signaling pathway of (-)-Tracheloside.

Experimental Protocols

Cell Viability Assay (WST-1):

- Seed CRC cells (CT26, SW480, or SW620) in 96-well plates.
- After 24 hours, treat the cells with various concentrations of **(-)-Tracheloside** (e.g., 1, 10, 100 μ M) for specified time points (24, 48, 72, 96 h).
- Add WST-1 reagent to each well and incubate for a specified time.
- Measure the absorbance at the appropriate wavelength to determine cell viability.

Apoptosis Analysis by Flow Cytometry:

- Treat CT26 cells with **(-)-Tracheloside** (10, 25, 50, and 100 μ M) for 48 hours.
- Harvest the cells and wash with PBS.
- Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Wound Healing and Keratinocyte Proliferation

(-)-Tracheloside has demonstrated a significant ability to promote the proliferation and migration of keratinocytes, suggesting its potential application in wound healing.

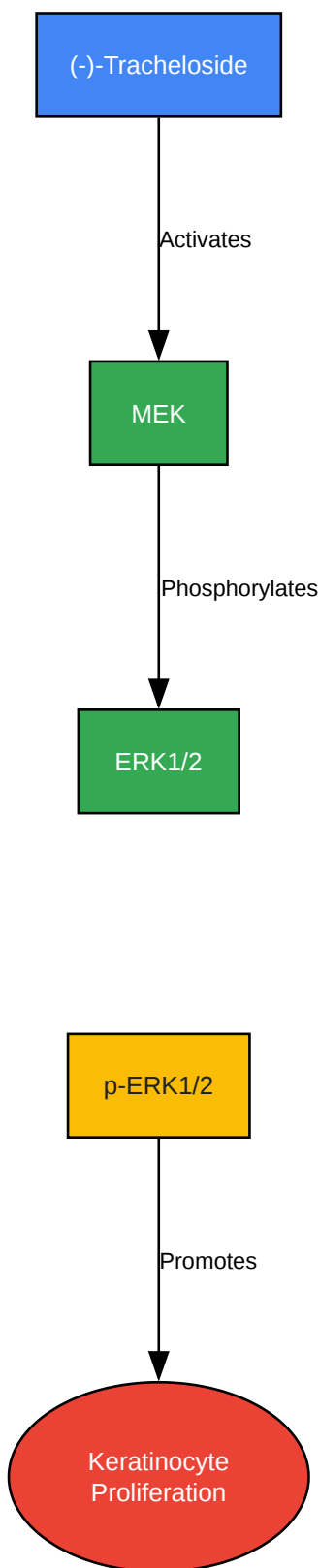
Quantitative Data

Cell Line	Assay	Concentration (µg/ml)	Incubation Time (h)	Observed Effect	Reference
HaCaT (human keratinocytes)	Cell Proliferation (MTT)	10	24	Over 45.58% increase in cell growth compared to control	[3]
Scratch Wound Healing	1	24	38.14% increased healing activity	[3]	
5	24	106.13% increased healing activity	[3]		
10	24	72.83% increased healing activity	[3]		
p-ERK1/2 Expression (Western Blot)	1	-	1.3-fold increase	[3]	
5	-	1.67-fold increase	[3]		
10	-	2.73-fold increase	[3]		

Table 3: In Vitro Effects of (-)-Tracheloside on Keratinocyte Proliferation and Migration

Signaling Pathways

The pro-proliferative effect of **(-)-Tracheloside** on keratinocytes is mediated through the activation of the ERK1/2 signaling pathway. Treatment with **(-)-Tracheloside** leads to a dose-dependent increase in the phosphorylation of ERK1/2, a key regulator of cell proliferation and migration.[3]



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ERK1/2 signaling in (-)-Tracheloside-induced keratinocyte proliferation.

Experimental Protocols

Scratch Wound Healing Assay:

- Culture HaCaT cells in a 6-well plate until a confluent monolayer is formed.
- Create a scratch in the cell monolayer using a sterile pipette tip.
- Wash with PBS to remove detached cells.
- Treat the cells with different concentrations of **(-)-Tracheloside** (e.g., 1, 5, 10 µg/ml).
- Capture images of the scratch at 0 and 24 hours post-treatment.
- Measure the width of the scratch to determine the extent of cell migration and wound closure.

Western Blot Analysis for p-ERK1/2:

- Treat HaCaT cells with **(-)-Tracheloside** (1, 5, 10 µg/ml).
- Lyse the cells and quantify the protein concentration.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against phosphorylated ERK1/2 and total ERK1/2.
- Incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescence substrate and quantify the band intensities.

Anti-Inflammatory Properties

(-)-Tracheloside exhibits anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.

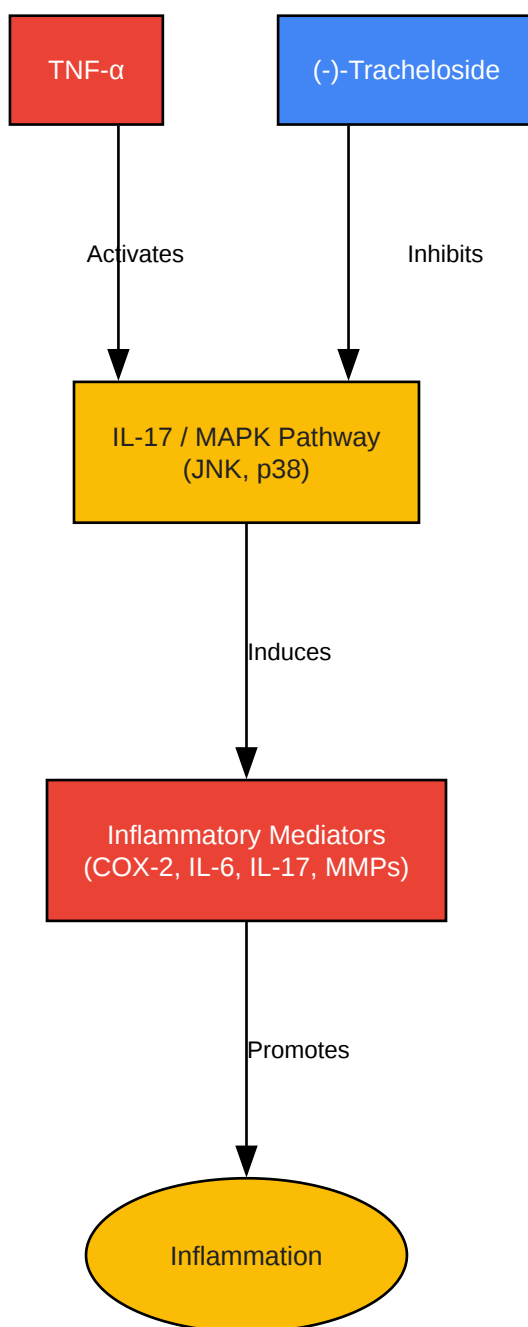
Quantitative Data

Cell Line	Assay	Treatment	Concentration	Observed Effect	Reference
RAW264.7 (murine macrophages)	Nitric Oxide (NO) Production	LPS + (-)-Tracheloside	Dose-dependent	Reduction in NO production	[4]
MH7A (human rheumatoid arthritis synovial cells)	Cytokine Release	TNF- α + (-)-Tracheloside	-	Inhibition of IL-6 and IL-17 release	[5]
Protein Expression	TNF- α + (-)-Tracheloside	-	Reduction in COX-2, MMP2, MMP3, MMP9, JNK, p-JNK, p38, p-p38	[5]	

Table 4: In Vitro Anti-Inflammatory Effects of **(-)-Tracheloside**

Signaling Pathways

In the context of rheumatoid arthritis, **(-)-Tracheloside** has been shown to inhibit the IL-17/MAPK signaling pathway. It reduces the production of key inflammatory factors such as COX-2, various interleukins, and matrix metalloproteinases (MMPs), as well as the phosphorylation of JNK and p38 MAP kinases in TNF- α induced cells.[5]



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*Inhibition of the IL-17/MAPK pathway by **(-)-Tracheloside**.*

Experimental Protocols

Nitric Oxide (NO) Production Assay:

- Seed RAW264.7 macrophages in a 96-well plate.

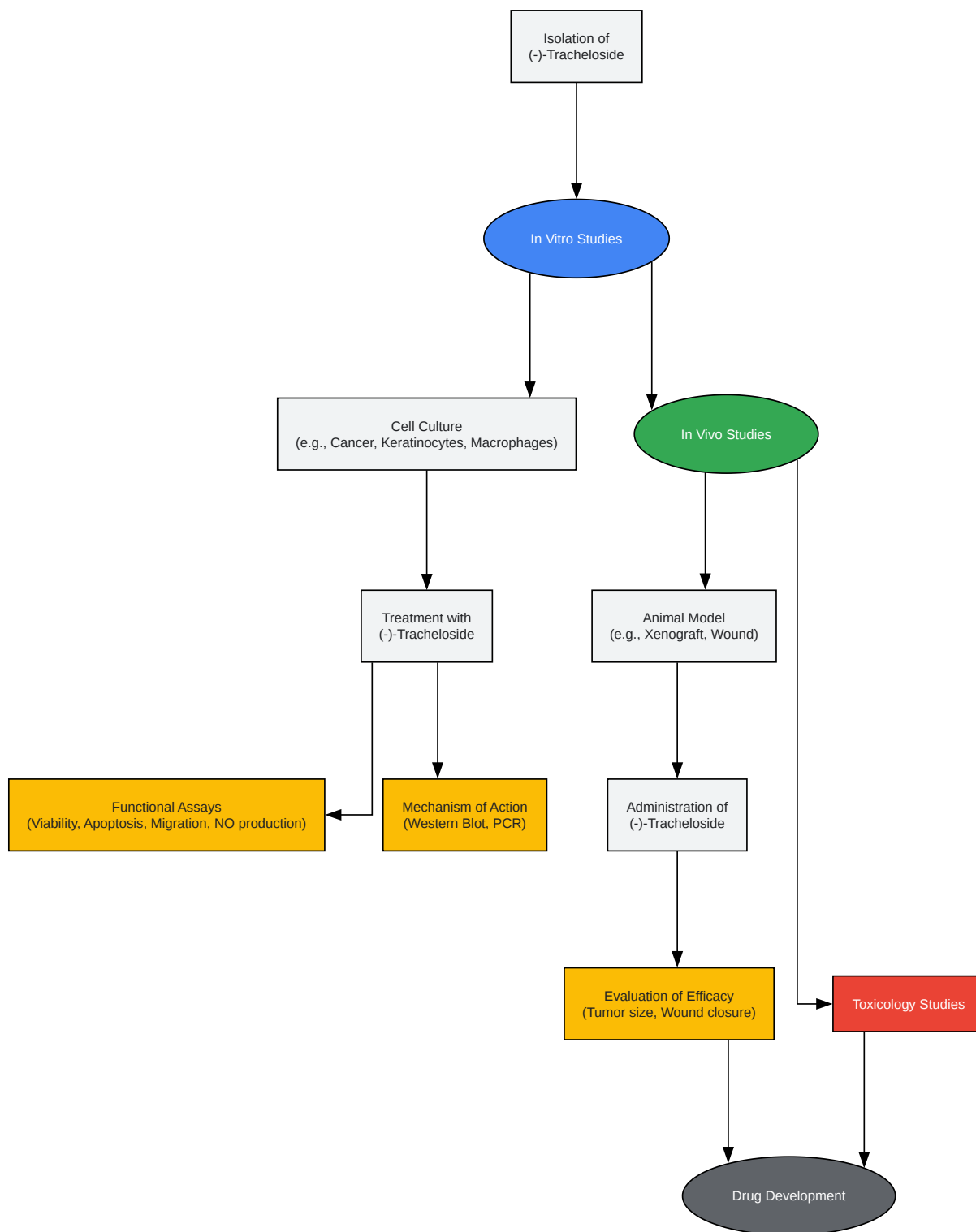
- Pre-treat the cells with various concentrations of **(-)-Tracheloside** for a specified time (e.g., 3 hours).
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 µg/mL) for 24 hours.
- Collect the cell culture supernatant.
- Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

Antioxidant and Neuroprotective Properties

While direct quantitative data for the antioxidant and neuroprotective effects of isolated **(-)-Tracheloside** is limited, its activity can be inferred from studies on extracts containing it and its known anti-inflammatory and oxidative stress-reducing properties.[4] Phenolic compounds, such as **(-)-Tracheloside**, are known for their antioxidant capabilities.[1] Further research is warranted to quantify the specific antioxidant capacity (e.g., DPPH, ABTS, ORAC assays) and to elucidate the direct neuroprotective mechanisms of **(-)-Tracheloside** in relevant in vitro and in vivo models.

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the pharmacological properties of **(-)-Tracheloside**.



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General workflow for pharmacological investigation.

Conclusion

(-)-Tracheloside is a multifaceted natural compound with significant pharmacological potential, particularly in the fields of oncology, dermatology, and inflammatory diseases. Its well-defined mechanisms of action, involving key signaling pathways that regulate cell proliferation, apoptosis, and inflammation, make it a compelling candidate for further drug development. This guide provides a comprehensive summary of the current scientific knowledge on **(-)-Tracheloside**, offering a valuable resource for researchers and professionals in the pharmaceutical sciences. Further investigations are encouraged to explore its full therapeutic potential, especially in the areas of antioxidation and neuroprotection.

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